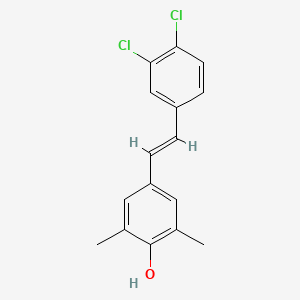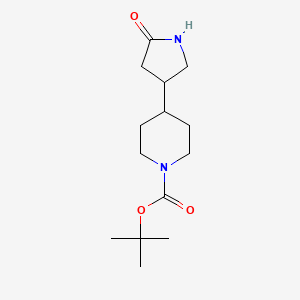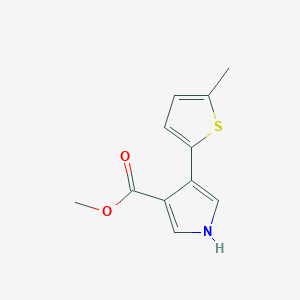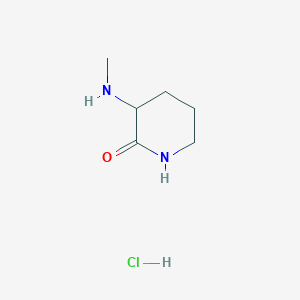
4-(3,4-Dichlorostyryl)-2,6-dimethylphenol
Vue d'ensemble
Description
The compound “4-(3,4-Dichlorostyryl)-2,6-dimethylphenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), a styryl group (a benzene ring with a vinyl group), and two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the styryl and phenol groups), the vinyl group (a carbon-carbon double bond), and the chlorine atoms. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenol group, the vinyl group, and the chlorine atoms. Phenols are known to undergo reactions such as acid-base and electrophilic aromatic substitution. Vinyl groups can participate in addition reactions, and chlorine atoms can be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the presence of polar groups (like the hydroxyl group in phenol), the aromatic rings, and the chlorine atoms .Applications De Recherche Scientifique
4-(3,4-DICHLOROSTYRYL)-1-METHYLPYRIDINIUM IODIDE
This compound, which has a similar structure to the one you’re asking about, is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product .
Discovery and characterization of potent And-1 inhibitors for cancer treatment In this study, an uncharacterized compound [(E)-5- (3,4-dichlorostyryl)benzo [c] [1,2]oxaborol-1 (3H)-ol] (CH3), which might be structurally similar to “4-(3,4-Dichlorostyryl)-2,6-dimethylphenol”, was identified as a potent inhibitor of And-1, an important factor for DNA replication and repair . This compound specifically inhibits And-1 by promoting its degradation . Furthermore, it suppresses the growth of a broad range of cancers .
Safety And Hazards
As with any chemical compound, handling “4-(3,4-Dichlorostyryl)-2,6-dimethylphenol” would require appropriate safety measures. The presence of the phenol group and the chlorine atoms could potentially make this compound hazardous, as phenols are often corrosive and halogenated compounds can be toxic .
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-10-7-13(8-11(2)16(10)19)4-3-12-5-6-14(17)15(18)9-12/h3-9,19H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLKQOXIRQCDR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorostyryl)-2,6-dimethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)


![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)
![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)



![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)